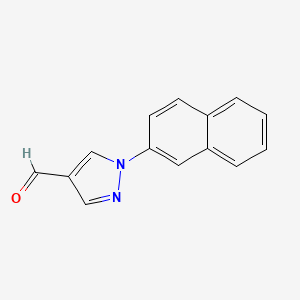

1-Naphthalen-2-ylpyrazole-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system . The synthesis of a novel, powerful family of 5-reductase and aromatase inhibitors derived from 1, 2, 3-triazole derivative uses pyrazole-4-carbaldehyde as the starting material .Chemical Reactions Analysis

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Applications De Recherche Scientifique

Novel Synthesis Applications

1-Naphthalen-2-ylpyrazole-4-carbaldehyde has been utilized in the novel synthesis of chemical compounds. For instance, it's involved in the synthesis of naphthopyranoisoxazoles, which are created through the oxidation of 2-(alkenyloxy)naphthalene-1-carbaldehyde oximes. These compounds have potential applications in various chemical reactions and material science (Liaskopoulos et al., 2008).

Antimicrobial Applications

Research indicates that derivatives of 1-Naphthalen-2-ylpyrazole-4-carbaldehyde exhibit considerable antifungal activity, although their antibacterial activity is relatively lower. Specific compounds synthesized from this aldehyde have shown excellent antifungal activity against strains such as Aspergillus niger and Aspergillus flavus (Goel et al., 2014).

Catalytic Applications

Compounds derived from 1-Naphthalen-2-ylpyrazole-4-carbaldehyde have been used to form complexes with palladium, which demonstrate high catalytic activity in chemical reactions like the Suzuki reaction. This application is significant in the field of catalysis and organic synthesis (Potkin et al., 2014).

Application in Metal Complex Synthesis

The aldehyde is used in synthesizing novel Schiff-base ligands, which are then used to form copper (II) ion complexes. These complexes are studied for their thermal, spectroscopic, and structural properties, indicating applications in materials science and coordination chemistry (Moreira et al., 2021).

Application in Quantum Chemical Analysis

This chemical is involved in the synthesis of compounds used in quantum chemical and Hirshfeld surface analysis. These analyses contribute to understanding molecular interactions and properties, which is crucial in the field of computational chemistry and material science (Sowmya et al., 2018).

Application in Fluorescent Chemosensors

1-Naphthalen-2-ylpyrazole-4-carbaldehyde derivatives have been used to synthesize fluorescent chemosensors. These sensors are particularly effective for the selective and sensitive detection of specific metal ions, highlighting their application in analytical chemistry and environmental monitoring (Asiri et al., 2018).

Propriétés

IUPAC Name |

1-naphthalen-2-ylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-10-11-8-15-16(9-11)14-6-5-12-3-1-2-4-13(12)7-14/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTOQSZEFKUAKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N3C=C(C=N3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399956 |

Source

|

| Record name | 1-naphthalen-2-ylpyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Naphthalen-2-ylpyrazole-4-carbaldehyde | |

CAS RN |

518023-77-3 |

Source

|

| Record name | 1-naphthalen-2-ylpyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl N-[(propylcarbamoyl)methyl]carbamate](/img/structure/B1334494.png)

![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde](/img/structure/B1334516.png)